4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Overview
Description
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the CAS Number: 879215-72-2. Its linear formula is C9H15ClN4O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 230.7 .Scientific Research Applications
Novel HIV-1 Reverse Transcriptase Inhibitors
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride has been studied as a part of a class of non-nucleoside HIV-1 reverse transcriptase inhibitors. A variety of analogues of this compound were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the development of more potent compounds for clinical evaluation (Romero et al., 1994).
Anti-Inflammatory and Analgesic Agents
Research has been conducted on novel derivatives of this compound for their potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on cyclooxygenase-2 selectivity, and showed notable analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
In Vitro Antiproliferative Activity Against Cancer Cell Lines
A series of derivatives of this compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds showed promising results, indicating potential as anticancer agents (Mallesha et al., 2012).
Synthesis of Novel Chemical Structures
This compound has been involved in the synthesis of various novel chemical structures, including benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, contributing significantly to the development of new heterocyclic compounds (Yurttaş et al., 2016).
Antiulcer Activity
Research has indicated that certain derivatives of this compound possess cytoprotective antiulcer activity, showing potent inhibition of ulcers induced by various methods in animal models (Ikeda et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-6-piperazin-1-ylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEBYHVDMCQKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879215-72-2 | |
Record name | 4-methoxy-6-(piperazin-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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